2-Nitrophenyl palmitate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

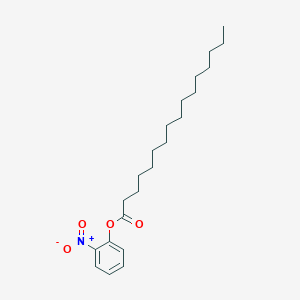

Structure

2D Structure

Propiedades

IUPAC Name |

(2-nitrophenyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOWMQLOYNJICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399034 | |

| Record name | 2-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-26-9 | |

| Record name | 2-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nitrophenyl Palmitates for Enzyme Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of nitrophenyl palmitates, with a primary focus on 2-nitrophenyl palmitate. Due to the limited availability of detailed experimental data for the 2-isomer, this guide also includes extensive information on the widely-used 4-nitrophenyl palmitate to provide a thorough comparative context for researchers.

Introduction

Nitrophenyl palmitates are long-chain fatty acid esters that serve as valuable chromogenic substrates for the detection and characterization of lipases and esterases. The enzymatic hydrolysis of these compounds releases a nitrophenolate ion, which is intensely colored and can be easily quantified using spectrophotometry. This property makes them essential tools in various fields, including biotechnology, drug discovery, and diagnostics, for screening enzyme activity and determining kinetic parameters.

This guide distinguishes between the two common isomers, this compound (ortho-nitrophenyl palmitate) and 4-nitrophenyl palmitate (para-nitrophenyl palmitate), detailing their respective chemical and physical properties.

Chemical Structure and Properties

The core structure of nitrophenyl palmitate consists of a palmitic acid molecule linked to a nitrophenol through an ester bond. The position of the nitro group on the phenyl ring defines the isomer and influences its reactivity and spectral properties.

Chemical Structure

The chemical formula for both isomers is C22H35NO4, and they share a molecular weight of approximately 377.52 g/mol .[1][2] The key difference lies in the substitution pattern of the nitrophenyl group.

-

This compound (ortho-isomer): The nitro group is positioned adjacent (ortho) to the ester linkage.

-

4-Nitrophenyl palmitate (para-isomer): The nitro group is positioned opposite (para) to the ester linkage.[3]

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of the well-documented 4-nitrophenyl palmitate provide a valuable reference. The data for both isomers is summarized in the table below.

| Property | This compound | 4-Nitrophenyl Palmitate |

| Synonyms | o-Nitrophenyl palmitate, Hexadecanoic acid 2-nitrophenyl ester | p-Nitrophenyl palmitate, para-Nitrophenyl palmitate, pNPP, 4-Nitrophenyl hexadecanoate[3][4] |

| CAS Number | 104809-26-9[1] | 1492-30-4[4] |

| Molecular Formula | C22H35NO4[1] | C22H35NO4[4] |

| Molecular Weight | 377.52 g/mol [1] | 377.5 g/mol [4][5] |

| Appearance | - | White to pale yellow solid[3] |

| Melting Point | - | 65-66°C |

| Solubility | - | Insoluble in water.[3] Soluble in organic solvents such as isopropanol,[6] chloroform (B151607) (100 mg/mL),[7] ethanol, acetone, and DMF (1 mg/mL).[3][4] |

| Storage Temperature | - | -20°C[4][7] |

| UV-Vis Absorption (λmax) | - | 212, 270 nm[4] |

Application in Enzyme Assays

Nitrophenyl palmitates are primarily used as substrates in colorimetric assays to measure the activity of lipolytic enzymes. The principle of the assay is based on the enzymatic cleavage of the ester bond, which releases nitrophenol. In an alkaline environment, nitrophenol is deprotonated to the nitrophenolate ion, which exhibits a distinct yellow color that can be measured spectrophotometrically.

Enzymatic Hydrolysis Workflow

The general workflow for a lipase (B570770)/esterase assay using a nitrophenyl palmitate substrate is depicted below. The hydrolysis of the ester linkage by the enzyme is the rate-limiting step, and the subsequent color development of the nitrophenolate product allows for continuous monitoring of the reaction.

Caption: General workflow for lipase/esterase activity assay using nitrophenyl palmitate.

Upon hydrolysis of 4-nitrophenyl palmitate, the released 4-nitrophenol (B140041) can be quantified by colorimetric detection at a wavelength of approximately 410 nm.[4] This method is valued for its simplicity and speed.[6]

Kinetic Parameters from Literature

The following table summarizes kinetic data from studies that have utilized p-nitrophenyl palmitate (4-NPP) to characterize various lipases. This data is crucial for comparing enzyme efficiency and substrate specificity.

| Enzyme Source | Substrate | Vmax | Km (mM) | Vmax/Km Ratio |

| Acinetobacter sp. AU07 | 4-NPP | 16.98 U/mg | 0.51 | 33.29 |

Experimental Protocols

This section provides a detailed methodology for a standard lipase activity assay using 4-nitrophenyl palmitate. This protocol can be adapted for various research applications, including enzyme characterization and inhibitor screening.

Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

Objective: To determine the hydrolytic activity of a lipase sample by measuring the rate of p-nitrophenol release from pNPP.

Materials:

-

p-Nitrophenyl palmitate (pNPP)

-

Isopropanol

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Sodium deoxycholate

-

Gum arabic

-

Lipase enzyme solution (of unknown activity)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Substrate Stock Solution (10 mM pNPP):

-

Dissolve 37.75 mg of pNPP in 10 mL of isopropanol. This solution should be prepared fresh.

-

-

Preparation of Reaction Buffer:

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

-

To 90 mL of this buffer, add 207 mg of sodium deoxycholate and 100 mg of gum arabic. Stir until fully dissolved. This solution acts as an emulsifier for the substrate.

-

-

Preparation of Substrate Emulsion:

-

While vortexing the 90 mL of reaction buffer, slowly add the 10 mL of pNPP stock solution.

-

This will create a stable emulsion of the substrate. This is the working substrate solution.

-

-

Enzyme Assay:

-

Pipette 180 µL of the substrate emulsion into each well of a 96-well microplate.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 20 µL of the lipase enzyme solution to each well.

-

Immediately start monitoring the increase in absorbance at 410 nm using a microplate reader. Readings should be taken every minute for a period of 10-15 minutes.

-

A blank reaction containing 20 µL of buffer instead of the enzyme solution should be included to account for any spontaneous hydrolysis of the substrate.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.

-

Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and temperature (e.g., ~18,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length.

-

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[6]

-

Logical Flow of Protocol Steps

The following diagram illustrates the logical progression of the experimental protocol.

References

- 1. 104809-26-9|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Nitrophenyl palmitate | 1492-30-4 | EN15588 | Biosynth [biosynth.com]

- 3. CAS 1492-30-4: p-Nitrophenyl palmitate | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. p-Nitrophenyl palmitate | C22H35NO4 | CID 73891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. lipase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Laboratory Synthesis of 2-Nitrophenyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for the laboratory-scale preparation of 2-Nitrophenyl palmitate. The methodologies detailed herein are based on established principles of organic chemistry and analogous esterification reactions, offering robust starting points for synthesis and optimization.

Introduction

This compound is a valuable chromogenic substrate, particularly in the study of esterase and lipase (B570770) activity. The presence of the nitrophenyl group allows for the spectrophotometric monitoring of enzymatic hydrolysis, as the release of 2-nitrophenol (B165410) results in a measurable color change. This guide outlines two principal and reliable methods for its synthesis: the acylation of 2-nitrophenol with palmitoyl (B13399708) chloride and the Steglich esterification of palmitic acid with 2-nitrophenol.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through the formation of an ester bond between palmitic acid, or its activated derivative, and 2-nitrophenol. The two recommended pathways offer distinct advantages in terms of reaction conditions and reagent handling.

Pathway 1: Acylation via Palmitoyl Chloride

This is a highly efficient and widely applicable method for ester synthesis. It involves a two-step process: the conversion of palmitic acid to the more reactive palmitoyl chloride, followed by its reaction with 2-nitrophenol in the presence of a base.

Experimental Protocol: Synthesis of Palmitoyl Chloride

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine palmitic acid and thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to 60-75°C and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting palmitoyl chloride is typically used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

-

Reagents and Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine.

-

Reaction: Cool the solution in an ice bath (0°C). Slowly add the freshly prepared palmitoyl chloride to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Pathway 2: Steglich Esterification

The Steglich esterification is a milder alternative that directly couples a carboxylic acid and an alcohol, avoiding the need to prepare the acyl chloride. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1]

Experimental Protocol: Steglich Esterification

-

Reagents and Setup: In a round-bottom flask, dissolve palmitic acid, 2-nitrophenol (1.0-1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM).

-

Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[1] Allow the mixture to stir at room temperature for 12-24 hours.

-

Workup and Purification: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filtrate with dilute hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of nitrophenyl esters based on analogous reactions. Actual yields for this compound may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Pathway 1: Acyl Chloride | Pathway 2: Steglich Esterification |

| Typical Yield | 75-95% | 70-90% |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours | 12-24 hours |

| Key Reagents | Palmitoyl Chloride, 2-Nitrophenol, Pyridine/Triethylamine | Palmitic Acid, 2-Nitrophenol, DCC, DMAP |

Visualizing the Synthesis Pathway

To better illustrate the chemical transformations, the following diagrams represent the overall synthesis pathways.

Caption: Overview of the two primary synthetic routes to this compound.

Caption: Reaction mechanism for the base-catalyzed acylation of 2-nitrophenol.

References

The Principle of Lipase-Catalyzed Hydrolysis of 2-Nitrophenyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of 2-Nitrophenyl palmitate (pNPP) by lipase (B570770), a cornerstone assay in lipid biochemistry and a critical tool in drug discovery, particularly in the development of anti-obesity therapeutics. This document outlines the core principles of the reaction, detailed experimental protocols, and the factors influencing its kinetics, presenting a comprehensive resource for professionals in the field.

Core Principle: The Enzymatic Reaction

Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in water-insoluble substrates. The use of chromogenic substrates like pNPP allows for a continuous and straightforward spectrophotometric assay of lipase activity. The long-chain palmitoyl (B13399708) group of pNPP makes it a specific substrate for lipases, distinguishing their activity from that of esterases.[1][2]

The fundamental reaction involves the cleavage of the ester bond in this compound by lipase, yielding palmitic acid and 2-nitrophenol (B165410) (pNP). In an alkaline environment, the released pNP is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[3][4] The intensity of this color, directly proportional to the amount of pNP released, can be quantified by measuring the absorbance at a wavelength between 405 and 415 nm.[1][2][5]

The catalytic mechanism of most lipases involves a catalytic triad (B1167595), typically composed of Serine, Histidine, and Aspartate or Glutamate residues, located at the active site. This triad facilitates the nucleophilic attack on the carbonyl carbon of the ester substrate, leading to its hydrolysis.

References

A Technical Guide to Chromogenic Enzyme Screening Using 2-Nitrophenyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of nitrophenyl palmitates as chromogenic substrates for enzyme screening, with a primary focus on the principles and methodologies established for the widely used para-nitrophenyl (B135317) palmitate (pNPP or 4-nitrophenyl palmitate). While specific kinetic data for 2-nitrophenyl palmitate is less prevalent in the literature, the fundamental principles and experimental protocols are largely transferable. This document outlines the enzymatic reaction, detailed experimental procedures, key quantitative data for relevant enzymes, and troubleshooting common issues such as substrate solubility.

Introduction: The Principle of Chromogenic Screening

Nitrophenyl esters, such as this compound, are valuable tools in enzyme assays, particularly for hydrolases like lipases and esterases. The core principle lies in the enzymatic cleavage of the ester bond, which releases a nitrophenolate anion. This product is intensely colored, allowing for a straightforward and continuous spectrophotometric measurement of enzyme activity.[1][2] The long-chain palmitate moiety makes these substrates particularly useful for distinguishing true lipases from esterases, as lipases preferentially hydrolyze long-chain fatty acid esters.[2]

The enzymatic hydrolysis of this compound yields palmitic acid and 2-nitrophenol (B165410). In an alkaline buffer, 2-nitrophenol is deprotonated to the 2-nitrophenolate (B253475) ion, which exhibits a distinct yellow color. The rate of formation of this colored product is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 405-420 nm for the more common p-nitrophenol).[1][2]

Enzymatic Reaction Mechanism

The hydrolysis of this compound by a lipase (B570770) or esterase is a classic example of ester hydrolysis. The enzyme catalyzes the nucleophilic attack of a water molecule on the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate, which then collapses to release palmitic acid and 2-nitrophenol.

Quantitative Data: Enzyme Kinetics

The following table summarizes kinetic parameters for various lipases using the closely related substrate, p-nitrophenyl palmitate (pNPP). These values provide a comparative basis for enzyme activity and substrate affinity. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and the presence of emulsifiers.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg or U/mg) | Catalytic Efficiency (Vmax/Km) | Reference(s) |

| Pseudomonas putida Lipase | 0.62 | 355.7 (µmol/min) | - | [3] |

| Acremonium-like ROG 2.1.9 Lipase | 0.2 ± 0.0 | 12.6 ± 0.5 (mmoles/min) | - | [4] |

| Extremophilic Bacterial Lipase | 4.76 (µmol) | 400 (µmol/mL/min) | - | [5] |

| Wild-Type Lipase | - | 0.18 (U/mg protein) | 0.063 | [6][7] |

| Wild-Type Lipase (vs. pNP-octanoate) | - | 1.1 (U/mg protein) | - | [6][7] |

| Wild-Type Lipase (vs. pNP-butyrate) | - | 0.95 (U/mg protein) | 0.83 | [6][7] |

Note: The units for Km and Vmax may vary between studies. Direct comparison should be made with caution.

Experimental Protocols

This section provides a generalized protocol for a lipase/esterase assay using a nitrophenyl palmitate substrate in a 96-well microplate format, suitable for high-throughput screening.

Reagents and Buffers

-

Substrate Stock Solution: A stock solution of this compound (or p-nitrophenyl palmitate) is typically prepared in an organic solvent such as isopropanol, acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) due to its poor aqueous solubility.[3][8]

-

Assay Buffer: The choice of buffer and pH is critical for optimal enzyme activity. Common buffers include Tris-HCl and sodium phosphate, typically in the pH range of 7.0 to 9.0.[2][9]

-

Emulsifying Agents: To overcome the insolubility of the substrate and the fatty acid product, emulsifiers or detergents are often included in the assay buffer.[2][10] Common choices include Triton X-100, sodium deoxycholate, or gum arabic.[2][3][10]

-

Enzyme Solution: The enzyme should be diluted to an appropriate concentration in the assay buffer.

-

Stop Solution (Optional): A solution to terminate the enzymatic reaction, such as a strong acid (e.g., HCl) or a specific inhibitor, can be used.[11]

General Assay Protocol

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add the assay buffer containing the emulsifying agent.

-

Add Enzyme: Add a specific volume of the diluted enzyme solution to each well.

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme to equilibrate.[2]

-

Initiate the Reaction: Add the substrate stock solution to each well to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 415 nm) using a microplate reader.[2] Readings can be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-30 minutes).

-

Data Analysis: The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time plot. Enzyme activity is then calculated using the Beer-Lambert law, with the molar extinction coefficient of the released nitrophenolate.

Key Considerations and Troubleshooting

-

Substrate Solubility: The primary challenge in using long-chain nitrophenyl esters is their low solubility in aqueous solutions.[10] This can lead to turbidity and inaccurate spectrophotometric readings.[10]

-

Spontaneous Hydrolysis: At alkaline pH, nitrophenyl esters can undergo spontaneous, non-enzymatic hydrolysis.[9]

-

Solution: It is essential to run a blank control (without enzyme) to measure and subtract the rate of spontaneous hydrolysis from the total rate.

-

-

Enzyme Stability: Factors such as temperature and the presence of organic solvents can affect enzyme stability and activity.[2]

-

Ionic Strength: The presence of certain ions, such as Ca²⁺ and Na⁺, can influence lipase activity.[9] Their inclusion in the assay buffer may be necessary for optimal performance.

Conclusion

This compound, by analogy with its widely studied para-isomer, serves as a valuable chromogenic substrate for the screening and characterization of lipases and esterases. Its use in a simple, continuous spectrophotometric assay allows for high-throughput screening of enzyme libraries and the evaluation of potential inhibitors. Successful implementation of these assays requires careful optimization of reaction conditions, particularly to address the challenges of substrate solubility. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and execute robust enzyme screening campaigns.

References

- 1. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. researchgate.net [researchgate.net]

Distinguishing Lipase and Esterase Activity with 2-Nitrophenyl Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for differentiating between lipase (B570770) and esterase activity, with a specific focus on the use of the chromogenic substrate, 2-Nitrophenyl palmitate. This document will delve into the substrate specificities of these enzymes, present detailed experimental protocols, and offer guidance on data interpretation.

Introduction: The Subtle Distinction Between Lipases and Esterases

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylester hydrolases, EC 3.1.1.1) both belong to the α/β hydrolase superfamily and catalyze the cleavage of ester bonds.[1][2] While both enzyme classes are pivotal in various biological processes and have significant industrial applications, their precise differentiation is crucial for accurate enzyme classification, inhibitor screening, and drug development. The primary and most widely accepted basis for distinguishing between true lipases and esterases lies in their substrate preference.[1][2]

-

Lipases preferentially hydrolyze water-insoluble, long-chain triacylglycerols (typically with acyl chains of ≥ C8).[1] A hallmark of true lipases is the phenomenon of interfacial activation, where their catalytic activity dramatically increases at an oil-water interface.[3][4]

-

Esterases , in contrast, act on water-soluble esters with short-chain fatty acids (generally ≤ C8).[1] They do not exhibit interfacial activation.[3][4]

This compound (2-NPP), a synthetic substrate with a long C16 acyl chain, serves as a valuable tool in making this distinction. Due to its long-chain fatty acid ester, it is preferentially hydrolyzed by lipases.[3][4]

Principle of the Assay

The enzymatic assay using this compound is a straightforward and continuous spectrophotometric method. The underlying principle is the enzymatic hydrolysis of the ester bond in 2-NPP. This reaction releases palmitic acid and 2-Nitrophenol. In an alkaline environment, 2-Nitrophenol forms the 2-nitrophenolate (B253475) ion, which has a distinct yellow color and can be quantified by measuring the absorbance at approximately 410 nm.[5] The rate of increase in absorbance is directly proportional to the enzyme's activity.

To differentiate between lipase and esterase activity, a parallel assay is often conducted using a short-chain p-nitrophenyl ester, such as p-nitrophenyl butyrate (B1204436) (pNPB, C4).[3][4] By comparing the enzyme's activity on both the long-chain (2-NPP) and short-chain (pNPB) substrates, a clearer picture of its classification emerges. A high ratio of activity towards 2-NPP over pNPB is indicative of a true lipase.

Core Distinctions at a Glance

| Feature | Lipase | Esterase |

| Primary Substrate | Water-insoluble, long-chain (≥ C8) triglycerides | Water-soluble, short-chain (≤ C8) esters |

| This compound (C16) Hydrolysis | High activity | Low to no activity |

| p-Nitrophenyl Butyrate (C4) Hydrolysis | Variable, often lower activity | High activity |

| Interfacial Activation | Present | Absent |

| Solubility | Generally water-insoluble, more hydrophobic amino acids | Generally water-soluble |

Experimental Protocol: Differential Activity Assay

This protocol outlines a general method for comparing the hydrolytic activity of an enzyme sample on this compound and p-Nitrophenyl butyrate.

4.1. Materials and Reagents

-

Enzyme solution (e.g., purified enzyme, cell lysate, or culture supernatant)

-

This compound (2-NPP)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (50 mM, pH 8.0, or other suitable buffer)

-

Triton X-100

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

4.2. Preparation of Substrate Stock Solutions

-

2-NPP Stock Solution (e.g., 20 mM): Dissolve the appropriate amount of 2-NPP in isopropanol. Gentle warming may be necessary to fully dissolve the substrate.

-

pNPB Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of pNPB in isopropanol or another suitable solvent like DMSO-acetonitrile.[6]

4.3. Preparation of Working Substrate Solution

-

2-NPP Working Solution: A common challenge with 2-NPP is its low water solubility, which can cause turbidity in the assay mixture.[5] To circumvent this, a surfactant is typically included. A simplified and effective method involves the use of Triton X-100.[5][7] For example, a working solution can be prepared by mixing the 2-NPP stock solution with the assay buffer containing Triton X-100. The final concentration of 2-NPP in the assay is typically in the range of 0.5 to 1.0 mM.

-

pNPB Working Solution: Prepare the working solution by diluting the pNPB stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

4.4. Assay Procedure

-

Set the microplate reader to the desired temperature (e.g., 37°C).

-

To each well of the 96-well plate, add the appropriate volume of the working substrate solution (e.g., 180 µL).

-

Include control wells containing the substrate solution but no enzyme to account for any spontaneous hydrolysis of the substrate.

-

Initiate the reaction by adding a small volume of the enzyme solution (e.g., 20 µL) to each well.

-

Immediately start monitoring the change in absorbance at 410 nm over a set period (e.g., 10-30 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).

4.5. Data Analysis and Interpretation

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each sample by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the control (no enzyme) from the rate of the enzyme-containing samples.

-

Enzyme activity can be expressed in Units/mL, where one unit is defined as the amount of enzyme that liberates 1 µmol of 2-Nitrophenol (or p-Nitrophenol) per minute under the specified assay conditions.[5] This requires the molar extinction coefficient of the nitrophenolate ion under the assay pH.

-

Compare the activity of the enzyme on 2-NPP and pNPB. A significantly higher activity on 2-NPP is characteristic of a lipase. Conversely, higher activity on pNPB suggests an esterase.

Visualizing the Process

To further clarify the concepts and workflows described, the following diagrams have been generated using Graphviz.

References

The Mechanism of 2-Nitrophenyl Palmitate in Enzymatic Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-nitrophenyl palmitate (2-NPP) and its more commonly used structural analog, para-nitrophenyl (B135317) palmitate (p-NPP), in enzymatic assays. This document details the underlying biochemical principles, offers structured quantitative data for various enzymes, presents detailed experimental protocols, and includes visualizations of the reaction mechanism and experimental workflow.

Core Mechanism of Action

The use of this compound and its isomers in enzymatic assays is predicated on a straightforward and robust principle: the enzymatic hydrolysis of a colorless substrate into a colored product. This chromogenic property allows for the continuous and sensitive spectrophotometric monitoring of enzyme activity.[1][2] The primary enzymes assayed using this substrate are lipases and esterases, which belong to the family of serine hydrolases.[2][3]

The fundamental reaction involves the cleavage of the ester bond in the nitrophenyl palmitate molecule by the enzyme. This hydrolysis releases palmitic acid and a nitrophenol molecule. In an alkaline environment, the liberated nitrophenol is deprotonated to form the nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at a wavelength between 405 and 415 nm.[1][4] The rate of color formation is directly proportional to the enzymatic activity.

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of nitrophenol per minute under specified conditions.[2]

Catalytic Mechanism of Serine Hydrolases

Lipases and esterases that hydrolyze this compound are typically serine hydrolases. Their catalytic activity relies on a conserved catalytic triad (B1167595) of amino acid residues in the enzyme's active site, most commonly consisting of serine, histidine, and aspartate.[5][6] The hydrolysis of the ester bond in 2-NPP proceeds through a two-step mechanism: acylation and deacylation.

dot

Caption: Catalytic mechanism of 2-NPP hydrolysis by a serine hydrolase.

Quantitative Data for Enzymatic Assays

The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for characterizing enzyme activity. These parameters, along with optimal pH and temperature, vary depending on the enzyme source.

| Enzyme Source | Enzyme Type | Km (mM) | Vmax (U/mg or µmol/mL/min) | Optimal pH | Optimal Temperature (°C) | Reference |

| Acinetobacter sp. | Lipase (B570770) | 0.51 | 16.98 U/mg | 8.0 | 50 | [7] |

| Rhizomucor pusillus | Lipase | 0.2 | 12.6 mmoles/min | 8.5 | 55 | [8] |

| Extremophilic Bacteria | Lipase | 4.76 µmol | 400 µmol/mL/min | 8.0-11.0 | 60 | [5] |

| Thermomyces lanuginosus | Lipase | - | 0.18 U/mg protein (for pNP-palmitate) | - | - | [9] |

| Porcine Pancreas | Lipase | - | - | 8.0-9.0 | 25-37 | [1][4] |

| Chromobacterium viscosum | Lipase | - | - | ~7.0-8.0 | - | [10] |

| Pseudomonas fluorescens | Lipase | - | - | ~7.0 | - | [10] |

| Wheat Germ | Lipase | - | - | ~5.0 | - | [10] |

Note: The units for Km and Vmax may vary between studies. Please refer to the original publications for precise definitions.

Experimental Protocols

While the fundamental principle remains the same, specific protocols for 2-NPP enzymatic assays are adapted for different enzymes and experimental objectives.

General Protocol for Lipase Activity Assay

This protocol provides a general framework for measuring lipase activity using p-nitrophenyl palmitate (a common analog of 2-NPP).

Materials:

-

p-Nitrophenyl palmitate (pNPP) solution (e.g., 3 mM in isopropanol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM sodium phosphate, pH 7.0)

-

Emulsifying agent (e.g., Triton X-100, sodium deoxycholate, gum arabic)

-

Enzyme solution (appropriately diluted)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare the Substrate Emulsion: Dissolve pNPP in a suitable organic solvent like isopropanol.[2] This stock solution is then added to the assay buffer containing an emulsifying agent to create a stable emulsion.[2] The presence of an emulsifier is crucial to prevent the precipitation of the hydrophobic substrate and the fatty acid product, which can cause turbidity and interfere with spectrophotometric readings.[2]

-

Reaction Mixture Preparation: In a cuvette or a microplate well, combine the assay buffer and the substrate emulsion.

-

Initiate the Reaction: Add a specific volume of the enzyme solution to the reaction mixture to start the hydrolysis.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme being assayed for a defined period (e.g., 15-30 minutes).[11][12]

-

Measurement: Measure the absorbance of the solution at 410 nm at regular intervals (for kinetic studies) or at the end of the incubation period (for endpoint assays).

-

Calculation of Activity: The rate of p-nitrophenol release is calculated from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

Protocol for Pancreatic Lipase Assay

This protocol is adapted for the specific requirements of pancreatic lipase, which is often used in drug discovery for screening potential inhibitors.[1][4]

Materials:

-

Porcine pancreatic lipase solution (e.g., 1.0 mg/mL)

-

pNPP solution (e.g., 200 µM)

-

Additives (optional): 5 mM NaCl and 1 mM CaCl2 can enhance the hydrolysis rate.[1][4]

-

96-well microplate

Procedure:

-

Prepare the reaction mixture in the wells of a 96-well plate, containing the buffer, emulsifier, and any additives.

-

Add the pancreatic lipase solution to each well.

-

Initiate the reaction by adding the pNPP substrate solution.

-

The final reaction volume is typically 200 µL.[1]

-

Monitor the formation of p-nitrophenol by reading the absorbance at 415 nm every 30 seconds for 5 minutes at 25°C or 37°C.[1]

Experimental Workflow and Logical Relationships

The successful execution of an enzymatic assay using this compound involves a series of logical steps, from preparation to data analysis.

dot

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. Serine hydrolase - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. elsevier.es [elsevier.es]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Lipase production assay using p-Nitrophenyl Palmitate (pNPP) as a substrate [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

The Discovery and Application of 2-Nitrophenyl Palmitate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl palmitate (2-NPP), more commonly referred to in scientific literature as p-nitrophenyl palmitate (pNPP), is a synthetic ester molecule that has become an indispensable tool in biochemistry and biotechnology.[1][2] Its primary utility lies in its role as a chromogenic substrate for the quantification of lipase (B570770) and esterase activity.[3][4] The principle of its application is elegantly simple: in the presence of a hydrolytic enzyme such as lipase, the ester bond of the colorless 2-NPP is cleaved, releasing palmitic acid and 2-nitrophenol (B165410) (p-nitrophenol).[5][6] The latter product, in an alkaline environment, tautomerizes to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution that can be accurately quantified using spectrophotometry, typically at a wavelength between 405 and 415 nm.[3][7] This direct and continuous colorimetric assay allows for the straightforward determination of enzyme kinetics and is widely employed in various research and industrial applications, from the discovery of novel enzymes to the screening of potential drug candidates.[6][7]

Discovery and Synthesis

The synthesis of this compound is a standard esterification reaction. While a detailed, specific protocol for its initial discovery is not available, a general laboratory synthesis would involve the reaction of palmitoyl (B13399708) chloride with 2-nitrophenol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature, followed by purification steps including washing and recrystallization to obtain the pure crystalline product.

Physicochemical Properties

Understanding the physical and chemical properties of this compound and its hydrolysis product, 2-nitrophenol, is crucial for the design and interpretation of enzymatic assays.

| Property | This compound | 2-Nitrophenol |

| Molar Mass | 377.5 g/mol [2] | 139.11 g/mol |

| Appearance | White to off-white crystalline solid | Light yellow crystalline solid |

| Solubility | Insoluble in water; soluble in organic solvents like isopropanol (B130326) and acetonitrile[3][8] | Sparingly soluble in water; soluble in alkaline solutions and organic solvents |

| Molar Absorptivity (ε) | Not applicable (colorless) | pH-dependent. At alkaline pH (>9), the molar extinction coefficient at ~400-410 nm is high, allowing for sensitive detection.[4][9] An isosbestic point at 347 nm is independent of pH.[9] |

| pKa | Not applicable | ~7.15[4] |

Core Application: Lipase and Esterase Activity Assays

The primary application of this compound is in the colorimetric assay of lipase and esterase activity. The long-chain palmitate moiety makes it a more specific substrate for true lipases compared to shorter-chain p-nitrophenyl esters, which are readily hydrolyzed by a broader range of esterases.[7]

Principle of the Assay

The enzymatic hydrolysis of 2-NPP by a lipase or esterase releases 2-nitrophenol. In a solution with a pH above the pKa of 2-nitrophenol (~7.15), the hydroxyl group deprotonates to form the 2-nitrophenolate (B253475) ion, which exhibits strong absorbance at approximately 410 nm.[4] The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.

Experimental Workflow for a Standard Lipase Assay

The following diagram illustrates a typical workflow for a lipase activity assay using this compound.

Caption: Workflow for a typical lipase assay using this compound.

Detailed Experimental Protocol: Standard Lipase Assay

This protocol is a generalized method and may require optimization for specific enzymes and experimental conditions.

1. Reagent Preparation:

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in isopropanol.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0): Prepare the buffer and adjust the pH.

-

Emulsifying Buffer: To the assay buffer, add Triton X-100 (e.g., 0.5% v/v) and sodium deoxycholate (e.g., 0.2% w/v) to aid in the solubilization of the substrate and prevent turbidity.[3]

-

Enzyme Solution: Prepare a stock solution of the lipase or esterase in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) and dilute to the desired concentration for the assay.

2. Assay Procedure:

-

In a microplate well or a cuvette, add the emulsifying buffer.

-

Add the this compound stock solution to the buffer to achieve the final desired substrate concentration (e.g., 1 mM). Mix well.

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the diluted enzyme solution.

-

Immediately start monitoring the increase in absorbance at 410 nm over time using a spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

3. Calculation of Enzyme Activity:

Enzyme activity is calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme)

Where:

-

ΔA/min is the rate of change in absorbance per minute.

-

V_total is the total volume of the assay mixture (in mL).

-

ε is the molar extinction coefficient of 2-nitrophenol under the assay conditions (in M⁻¹cm⁻¹).

-

l is the path length of the cuvette or microplate well (in cm).

-

V_enzyme is the volume of the enzyme solution added (in mL).

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of 2-nitrophenol per minute under the specified assay conditions.[3]

Troubleshooting Common Issues

A common challenge in assays using 2-NPP is the turbidity of the reaction mixture due to the poor aqueous solubility of the substrate and the product, palmitic acid.[3] This can be mitigated by:

-

Using Emulsifiers: Detergents like Triton X-100 and bile salts like sodium deoxycholate are effective in creating a stable emulsion.[3]

-

Addition of CaCl₂: Calcium ions can precipitate the released fatty acids, which can then be removed by centrifugation. However, this makes the assay discontinuous.[3]

-

Optimizing Solvent Concentration: While an organic solvent like isopropanol is needed to dissolve 2-NPP, its concentration in the final assay mixture should be minimized as it can inhibit enzyme activity.

Application in Drug Discovery: Lipase Inhibitor Screening

The 2-NPP assay is a valuable tool in high-throughput screening (HTS) for identifying potential lipase inhibitors, which are of interest in the treatment of obesity and other metabolic disorders.[7]

Workflow for Lipase Inhibitor Screening

The following diagram outlines the workflow for screening potential lipase inhibitors using the this compound assay.

Caption: Workflow for high-throughput screening of lipase inhibitors.

Lipases and Cellular Signaling

While this compound is an in vitro tool, the enzymes it helps to characterize, lipases, are crucial players in cellular signaling. Lipolysis, the breakdown of triglycerides, releases fatty acids and other lipid molecules that act as signaling messengers, influencing a variety of cellular processes.[10][11]

General Role of Lipase-Generated Products in Signaling

The products of lipase activity, particularly free fatty acids, can modulate signaling pathways by:

-

Activating Nuclear Receptors: Fatty acids can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate genes involved in lipid metabolism and inflammation.[1]

-

Modulating G-Protein Coupled Receptors (GPCRs): Certain fatty acids can act as ligands for specific GPCRs, initiating downstream signaling cascades.

-

Serving as Precursors for Other Signaling Molecules: Fatty acids are precursors for the synthesis of eicosanoids (prostaglandins, leukotrienes), which are potent mediators of inflammation and immunity.[12]

The diagram below provides a simplified overview of the role of lipases in generating signaling molecules.

Caption: Simplified overview of lipase-mediated generation of signaling molecules.

Conclusion

This compound is a robust and versatile tool for the study of lipases and esterases. Its utility as a chromogenic substrate allows for simple, rapid, and quantitative measurement of enzyme activity, making it a cornerstone of research in enzymology, biotechnology, and drug discovery. A thorough understanding of its properties, the principles of the assay, and potential challenges is essential for its effective application in the laboratory. As our understanding of the role of lipases in health and disease continues to grow, the importance of reliable and efficient assays utilizing substrates like this compound will undoubtedly increase.

References

- 1. mdpi.com [mdpi.com]

- 2. p-Nitrophenyl palmitate | C22H35NO4 | CID 73891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. scielo.sa.cr [scielo.sa.cr]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

An In-depth Technical Guide on the Solubility of 2-Nitrophenyl Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrophenyl palmitate (2-NPP), a widely used chromogenic substrate for lipases and esterases. Understanding the solubility of this compound in various organic solvents is critical for its effective use in enzyme assays, inhibitor screening, and other biochemical applications. This document compiles available quantitative and qualitative solubility data, details experimental protocols for its use, and presents a visual workflow for a typical enzymatic assay.

Core Concepts: Solubility of this compound

This compound, also referred to as p-Nitrophenyl palmitate (pNPP), is an ester of palmitic acid and 2-nitrophenol (B165410). Its utility in enzymology stems from the release of the chromogenic product, 2-nitrophenol (or p-nitrophenol), upon hydrolysis by lipolytic enzymes. The intensity of the resulting yellow color, quantifiable by spectrophotometry, is directly proportional to the enzyme's activity.

The long C16 alkyl chain of the palmitate moiety renders 2-NPP highly lipophilic, leading to poor solubility in aqueous solutions. Consequently, organic solvents are essential for preparing stock solutions and for conducting enzymatic assays, often in combination with emulsifying agents to ensure a stable substrate dispersion in the aqueous reaction buffer.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data from supplier specifications and research articles provide some key values.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Chloroform | Chlorinated Hydrocarbon | 100 mg/mL[1][2] | Not Specified |

| Dimethylformamide (DMF) | Polar Aprotic | 1 mg/mL[3] | Not Specified |

Note on Qualitative Solubility:

While specific quantitative data is limited, experimental literature indicates that this compound is also soluble in other organic solvents, often in mixtures, to prepare stock solutions for enzymatic assays. These include:

-

Isopropanol [4]

-

Acetonitrile [4]

-

Isopropanol:Acetonitrile mixtures (e.g., 1:1 v/v) [4]

-

Dimethyl sulfoxide (B87167) (DMSO) [4]

-

n-Heptane

It is crucial to note that for enzymatic assays, the final concentration of the organic solvent in the aqueous reaction mixture should be minimized to avoid enzyme denaturation. For instance, it is recommended to keep the final DMSO concentration below 5%[4].

Experimental Protocol: Lipase (B570770) Activity Assay using this compound

This protocol outlines a general method for determining lipase activity using 2-NPP as a substrate. The procedure involves the preparation of a substrate stock solution in an organic solvent, followed by its emulsification in a buffer and subsequent measurement of the enzymatic reaction.

Materials:

-

This compound (pNPP)

-

Isopropanol

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100

-

Gum arabic

-

Lipase enzyme solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Substrate Stock Solution (10 mM):

-

Dissolve 37.75 mg of this compound in 10 mL of isopropanol.

-

Slight warming may be required to facilitate dissolution.

-

-

Preparation of Reaction Buffer (with emulsifiers):

-

Prepare a 50 mM Tris-HCl buffer, pH 8.0.

-

To this buffer, add Triton X-100 to a final concentration of 0.4% (w/v) and gum arabic to a final concentration of 0.1% (w/v).

-

Mix thoroughly until all components are dissolved and the solution is homogenous.

-

-

Preparation of Substrate Emulsion:

-

Add the 2-NPP stock solution to the reaction buffer to achieve the desired final substrate concentration (e.g., 1 mM). A common method is to add the stock solution dropwise while vortexing the buffer to ensure a fine emulsion.

-

-

Enzymatic Reaction:

-

Pipette 180 µL of the substrate emulsion into the wells of a 96-well microplate.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 20 µL of the lipase enzyme solution to each well.

-

Include a blank control with 20 µL of buffer instead of the enzyme solution.

-

-

Measurement of Absorbance:

-

Immediately measure the absorbance at 410 nm using a microplate reader.

-

Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the initial reaction velocity.

-

-

Calculation of Lipase Activity:

-

The rate of 2-nitrophenol release is calculated from the change in absorbance over time using the molar extinction coefficient of 2-nitrophenol under the assay conditions.

-

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of 2-nitrophenol per minute under the specified conditions.

-

Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for Lipase Activity Assay

Caption: Workflow for determining lipase activity using a 2-NPP chromogenic assay.

Diagram 2: Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of 2-NPP into chromogenic 2-nitrophenol and palmitic acid.

References

A Technical Guide to 2-Nitrophenyl Palmitate: A Chromogenic Tool for Probing Enzyme Stereoselectivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract The stereoselectivity of enzymes, particularly lipases and esterases, is a cornerstone of modern biocatalysis, enabling the efficient synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Evaluating this selectivity often relies on kinetic resolution, a process where an enzyme preferentially transforms one enantiomer in a racemic mixture. This technical guide details a proposed methodology for utilizing 2-nitrophenyl palmitate (2-NPP), a chromogenic acyl donor, as a powerful tool for exploring and quantifying enzyme stereoselectivity. By leveraging the continuous release of the colored 2-nitrophenolate (B253475) anion, researchers can gain real-time kinetic insights into the resolution process, complementing traditional chromatographic endpoint analysis. This document provides the core principles, detailed experimental protocols for kinetic resolution, methods for data analysis, and key considerations for employing this technique.

Core Principle: Acyl Transfer and Chromogenic Reporting

The fundamental principle of using this compound in stereoselectivity studies is based on lipase- or esterase-catalyzed acyl transfer. In a non-aqueous environment suitable for kinetic resolution, the enzyme transfers the palmitoyl (B13399708) group from 2-NPP to a nucleophile, typically one enantiomer of a racemic alcohol. This transesterification reaction releases one equivalent of 2-nitrophenol (B165410).

Under neutral to basic pH conditions (often achieved by including a small amount of a suitable buffer or base in the reaction), the liberated 2-nitrophenol (pKa ≈ 7.2) deprotonates to form the 2-nitrophenolate anion. This anion exhibits a distinct yellow color with a characteristic absorbance maximum in the 410-420 nm range, which can be monitored continuously using a spectrophotometer. The rate of color formation is directly proportional to the rate of the enzymatic acylation, providing a real-time kinetic profile of the resolution.

Methodology for Kinetic Resolution

The primary application of 2-NPP in this context is the kinetic resolution of a racemic alcohol. The workflow involves incubating the racemic alcohol with a sub-stoichiometric amount of 2-NPP in the presence of a stereoselective enzyme. The enzyme will preferentially acylate one enantiomer, leaving the reaction mixture enriched in the other. The progress can be monitored by spectrophotometry, but the key stereoselectivity metrics are determined by chiral chromatography.

Data Presentation and Analysis

To quantify the stereoselectivity of an enzyme, two key parameters are calculated from the experimental data: the enantiomeric excess (ee) and the conversion (c). These values are then used to determine the Enantiomeric Ratio (E), a conversion-independent measure of an enzyme's selectivity.

-

Enantiomeric Excess (ee): Determined by chiral HPLC or GC.

-

ee_s (%) = |(R - S)/(R + S)| * 100 for the remaining substrate (alcohol).

-

ee_p (%) = |(R' - S')/(R' + S')| * 100 for the formed product (ester).

-

-

Conversion (c): Can be calculated from the enantiomeric excesses.

-

c = ee_s / (ee_s + ee_p)

-

-

Enantiomeric Ratio (E): The ultimate measure of stereoselectivity. An E-value > 20 is considered useful for preparative synthesis.[1][2]

-

E = ln[ (1 - c) * (1 - ee_s) ] / ln[ (1 - c) * (1 + ee_s) ]

-

Alternatively: E = ln[ 1 - c * (1 + ee_p) ] / ln[ 1 - c * (1 - ee_p) ]

-

The results of screening different enzymes can be summarized for clear comparison.

Table 1: Hypothetical Data for Kinetic Resolution of (±)-1-Phenylethanol

| Enzyme Source | Time (h) | Conversion (c) [%] | ee_s [%] (R-Alcohol) | ee_p [%] (S-Ester) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Candida antarctica Lipase (B570770) B | 4 | 48.5 | 92.5 | 98.0 | >200 |

| Pseudomonas cepacia Lipase | 6 | 50.1 | 99.1 | 98.9 | >400 |

| Porcine Pancreas Lipase | 24 | 45.2 | 15.8 | 12.9 | 2.2 |

| No Enzyme Control | 24 | <1 | 0 | 0 | - |

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes a general procedure for testing the stereoselectivity of a lipase using 2-NPP as the acyl donor.

Materials:

-

Lipase (e.g., immobilized Candida antarctica Lipase B, Novozym 435)

-

(±)-1-Phenylethanol (racemic substrate)

-

This compound (2-NPP, acyl donor)

-

Anhydrous organic solvent (e.g., tert-Butyl methyl ether (MTBE), Hexane, or Toluene)

-

Molecular sieves (3Å or 4Å, activated)

-

Chiral HPLC or GC column for analysis of 1-phenylethanol (B42297) and its acetate/palmitate ester.

-

Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath.

Procedure:

-

Preparation: To a 25 mL round-bottom flask containing a magnetic stir bar, add (±)-1-phenylethanol (e.g., 1 mmol, 122 mg) and this compound (0.5 mmol, 192 mg).

-

Solvent Addition: Add 10 mL of anhydrous MTBE and a small amount of activated molecular sieves to maintain anhydrous conditions.

-

Equilibration: Stir the mixture for 10 minutes at the desired reaction temperature (e.g., 30°C).

-

Reaction Initiation: Add the lipase (e.g., 20 mg/mL) to the flask to start the reaction.

-

Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Filter it immediately through a small plug of silica (B1680970) or a syringe filter to remove the enzyme and stop the reaction.

-

Analysis: Dilute the filtered aliquot with the appropriate solvent (e.g., hexane/isopropanol) and analyze by chiral HPLC/GC to determine the enantiomeric excess of the remaining alcohol (substrate, ee_s) and the formed ester product (ee_p).

-

Termination: Once the reaction has reached approximately 50% conversion (as determined by the chromatographic analysis), filter the entire reaction mixture to remove the enzyme. Wash the enzyme with fresh solvent.

-

Work-up: The filtrate, containing the unreacted alcohol and the product ester, can be concentrated and the components separated by column chromatography if preparative isolation is desired.

Protocol 2: Determination of Molar Extinction Coefficient (ε) of 2-Nitrophenol

It is critical to determine the molar extinction coefficient under the exact conditions of your kinetic assay, as ε is sensitive to solvent and pH.

Materials:

-

2-Nitrophenol

-

The same solvent system (e.g., MTBE) and buffer/base used in the kinetic resolution.

-

Calibrated spectrophotometer.

-

Volumetric flasks and precision pipettes.

Procedure:

-

Stock Solution: Prepare a precise stock solution of 2-nitrophenol in the chosen solvent (e.g., 10 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.01 mM to 0.2 mM). For each dilution, ensure the final composition includes the same concentration of any additives (like buffer or base) as the actual enzymatic reaction.

-

Spectrophotometric Measurement: For each dilution, measure the absorbance at the λmax of 2-nitrophenolate (around 410-420 nm). Use a blank containing the solvent and any additives but no 2-nitrophenol.

-

Beer-Lambert Plot: Plot Absorbance vs. Concentration (in M). The plot should be linear.

-

Calculate ε: The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The path length (l) is typically 1 cm. (Absorbance = ε * c * l). A molar extinction coefficient for 2-nitrophenol at pH 7.5 has been reported as 3,470 M⁻¹·cm⁻¹ at 410 nm.[3]

Considerations and Troubleshooting

-

Substrate Solubility: this compound, being a long-chain ester, has limited solubility in some organic solvents. Ensure complete dissolution before starting the reaction. Sonication may be required.

-

Enzyme Specificity: Not all lipases will accept 2-NPP as a substrate or exhibit high stereoselectivity towards the chosen alcohol. Screening of several enzymes is highly recommended. True lipases are generally more active on long-chain esters like palmitate compared to esterases.

-

Spontaneous Hydrolysis: While less of an issue in anhydrous organic solvents, any residual water can lead to non-enzymatic hydrolysis of 2-NPP, causing background color formation. Always run a "no-enzyme" control to quantify this background rate.

-

Ortho- vs. Para-Isomer: The use of the ortho-isomer (2-NPP) instead of the more common para-isomer (4-NPP) may influence enzyme activity. The steric bulk of the nitro group adjacent to the ester linkage could affect binding in the enzyme's active site, potentially altering both reaction rate and stereoselectivity. This could be a valuable parameter to investigate when screening for novel enzyme activities.

Conclusion

While p-nitrophenyl esters are widely used for general activity assays, this guide proposes the application of This compound as a specialized tool for the study of enzyme stereoselectivity. Its primary advantage lies in its function as a chromogenic acyl donor, offering the potential for real-time monitoring of kinetic resolutions. This complements the essential endpoint analysis by chiral chromatography and provides a more detailed picture of the enzyme's kinetic behavior. By combining the principles of biocatalytic resolution with chromogenic assays, researchers in drug discovery and development can establish a robust and efficient workflow for identifying and characterizing highly stereoselective enzymes for the synthesis of valuable chiral molecules.

References

- 1. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]

- 3. Molecular Characterization of a Novel ortho-Nitrophenol Catabolic Gene Cluster in Alcaligenes sp. Strain NyZ215 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Kinetics of para-Nitrophenyl Palmitate Enzymatic Cleavage

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental kinetics governing the enzymatic cleavage of para-nitrophenyl (B135317) palmitate (pNPP). It details the enzymes involved, their kinetic parameters, and standardized experimental protocols for measuring this reaction. The information presented is intended to serve as a valuable resource for researchers in enzymology and professionals in the field of drug development.

Introduction to para-Nitrophenyl Palmitate (pNPP) as a Substrate

para-Nitrophenyl palmitate is a chromogenic substrate widely used for the assay of lipolytic enzymes, particularly lipases and esterases.[1][2] The enzymatic hydrolysis of the ester bond in pNPP releases palmitic acid and para-nitrophenol (pNP).[1][3] The released pNP, particularly in its deprotonated form under alkaline conditions, imparts a yellow color to the solution, which can be quantified spectrophotometrically by measuring its absorbance, typically at a wavelength between 405 and 415 nm.[3][4][5] The long-chain palmityl group of pNPP is particularly useful for distinguishing true lipase (B570770) activity from that of general esterases, which preferentially hydrolyze esters with shorter fatty acid chains.[2][3]

The enzymatic reaction is central to various research and industrial applications, including the screening for new enzymes, the characterization of enzyme activity, and the evaluation of lipase inhibitors for therapeutic purposes, such as in the development of anti-obesity drugs.[4][6]

Enzymology of pNPP Cleavage

The cleavage of pNPP is primarily catalyzed by two classes of hydrolases:

-

Lipases (Triacylglycerol Acylhydrolases, EC 3.1.1.3): These enzymes are specialized in hydrolyzing long-chain triglycerides and are characterized by their interfacial activation, a phenomenon where their catalytic activity significantly increases at the lipid-water interface.[2]

-

Esterases (Carboxylic Ester Hydrolases, EC 3.1.1.1): This is a broader class of enzymes that hydrolyze ester bonds. They are generally more active on soluble esters with shorter acyl chains.[2]

While pNPP is a substrate for both, its preference for lipases makes it a valuable tool for their specific detection and characterization.[2]

Fundamental Kinetics of the Enzymatic Reaction

The enzymatic hydrolysis of pNPP generally follows Michaelis-Menten kinetics. The key kinetic parameters that describe this reaction are:

-

Michaelis Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

-

Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Turnover Number (kcat): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

-

Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall catalytic efficiency, considering both substrate binding and conversion.

The reaction mechanism for lipoprotein lipase-catalyzed hydrolysis of pNPP in a micellar system involves the formation of an acyl-enzyme intermediate, with the rate-limiting step being the hydrolysis of this intermediate.[7]

The following table summarizes experimentally determined kinetic parameters for the enzymatic cleavage of pNPP by various lipases under different conditions.

| Enzyme Source | Km (mM) | Vmax (units) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| Acremonium-like ROG 2.1 Lipase | 0.2 ± 0.0 | 12.6 ± 0.5 mmoles/min | Not Reported | Not Reported | pH 8.5, 55°C | [8] |

| Purified EstOF4 | 22.756 | 164.47 U/ml | 59.6 min-1 | 2.619 mol/min | Not Specified | [9] |

| Wild Type Lipase (Thermomyces lanuginosus) | Not specified | 0.18 U/mg protein | Not Reported | 0.063 (relative value) | 25°C | [10] |

Note: The units and experimental conditions vary significantly between studies, making direct comparisons challenging. Readers are advised to consult the original publications for detailed methodologies.

Factors Influencing Reaction Kinetics

Several factors can significantly influence the rate of pNPP cleavage:

-

pH: The optimal pH for lipase activity is generally in the alkaline range, often between 8.0 and 9.0.[4] However, spontaneous hydrolysis of pNPP can occur at higher pH values, which must be accounted for by using appropriate controls.[4][5]

-

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for many lipases around 37°C to 55°C.[4][8]

-

Emulsifiers/Surfactants: Due to the poor water solubility of pNPP and the resulting palmitic acid, the reaction mixture can become turbid, interfering with spectrophotometric measurements.[1][11] To circumvent this, emulsifying agents such as Triton X-100 or sodium deoxycholate are often included in the assay buffer to maintain a clear solution.[1][4][11] These agents can also enhance lipase activity.[4][6]

-

Co-solvents: Organic solvents like isopropanol (B130326) or acetonitrile (B52724) are frequently used to prepare the pNPP stock solution.[1][12] The final concentration of these solvents in the reaction mixture should be carefully controlled as they can affect enzyme activity.

Experimental Protocols

The following is a generalized protocol for a standard pNPP lipase assay, synthesized from various published methods.[1][4][13]

-

Assay Buffer: A common choice is 50 mM Tris-HCl or sodium phosphate (B84403) buffer, with a pH in the range of 7.5-9.0.[4] The buffer should contain an emulsifier to prevent turbidity. A typical formulation includes 5 mM sodium deoxycholate or 0.5% to 2% (v/v) Triton X-100.[4][11]

-

Substrate Stock Solution: Prepare a stock solution of pNPP (e.g., 10-20 mM) in a suitable organic solvent like isopropanol or acetonitrile.[1][12] This solution should be stored protected from light.

-

Enzyme Solution: Prepare a solution of the lipase or esterase of interest in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

Reaction Setup: In a microplate well or a cuvette, add the assay buffer.

-

Pre-incubation: Equilibrate the buffer and the enzyme solution to the desired assay temperature (e.g., 37°C).[4][12]

-

Initiation of Reaction: Add a small volume of the pNPP stock solution to the buffer to achieve the desired final substrate concentration (e.g., 200 µM to 2 mM).[4][14]

-

Enzyme Addition: Start the reaction by adding the enzyme solution to the reaction mixture.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 405-415 nm over time using a spectrophotometer or microplate reader.[1][4] Readings should be taken at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.[4]

-

Controls: It is crucial to include a "no-enzyme" control to measure the rate of spontaneous pNPP hydrolysis and a "no-substrate" control to account for any background absorbance from the enzyme solution.

-

Calculate the Rate of Reaction: Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot.

-

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNP at the specific pH and wavelength of the assay, c is the concentration, and l is the path length. The molar extinction coefficient for pNP is pH-dependent.

-

Define Enzyme Activity: One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of para-nitrophenol per minute under the specified assay conditions.[1][13]

Visualizations

Caption: Enzymatic hydrolysis of p-Nitrophenyl Palmitate.

Caption: A typical workflow for a pNPP enzymatic assay.

Caption: Key factors that influence the rate of enzymatic cleavage.

Conclusion

The enzymatic cleavage of para-nitrophenyl palmitate is a robust and fundamental assay in the study of lipolytic enzymes. A thorough understanding of the underlying kinetics, the factors that influence the reaction, and standardized experimental protocols are essential for obtaining accurate and reproducible results. This guide provides a foundational framework for researchers and professionals, enabling them to effectively utilize the pNPP assay in their scientific endeavors, from basic enzyme characterization to the high-throughput screening of potential therapeutic agents.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scielo.sa.cr [scielo.sa.cr]

- 6. researchgate.net [researchgate.net]

- 7. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipase production assay using p-Nitrophenyl Palmitate (pNPP) as a substrate [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Detailed Protocol for Lipase Assay Using p-Nitrophenyl Palmitate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipases (triacylglycerol acyl hydrolases) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol (B35011).[1] Their crucial roles in fat metabolism and their broad industrial applications necessitate a reliable and efficient method for measuring their activity. This application note provides a detailed protocol for a spectrophotometric lipase (B570770) assay using para-nitrophenyl (B135317) palmitate (pNPP) as a chromogenic substrate. While the user specified "2-Nitrophenyl palmitate," the para (4-nitro) isomer is overwhelmingly the standard substrate cited in scientific literature for this colorimetric assay due to the distinct color change of the resulting p-nitrophenolate ion in alkaline conditions.[2][3]

The assay is based on the enzymatic hydrolysis of pNPP by lipase, which yields palmitic acid and p-nitrophenol (pNP).[4] In an alkaline environment (pH > 7.5), pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm.[2][5][6] The rate of p-nitrophenol formation is directly proportional to the lipase activity.[7] This method is widely used for screening novel lipases, characterizing enzyme kinetics, and evaluating lipase inhibitors for drug development.[5][8]

Principle of the Assay

The fundamental principle involves a lipase-catalyzed hydrolysis reaction that produces a colored product, allowing for continuous and direct spectrophotometric measurement.[2] The long-chain palmityl group of pNPP makes it a more specific substrate for true lipases compared to esterases, which prefer short-chain esters.[2]

Materials and Reagents

-

Porcine Pancreatic Lipase (e.g., Sigma-Aldrich L-3126) or other lipase source

-

p-Nitrophenyl palmitate (pNPP)

-

Isopropanol (B130326) (2-Propanol)

-

Sodium Phosphate Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄) for buffer preparation

-

Tris-HCl

-

Sodium deoxycholate (SDC)[2]

-

Triton X-100[4]

-

Gum Arabic[9]

-

96-well, flat-bottomed microplates[5]

-

Microplate reader capable of measuring absorbance at 410-415 nm[5]

-

Incubator or temperature-controlled plate reader (25°C or 37°C)[5]

-

Standard laboratory equipment (pipettes, tubes, vortex mixer)

Experimental Protocols

Reagent Preparation

a) 50 mM Sodium Phosphate Buffer (pH 8.0)

-

Prepare separate stock solutions of 50 mM NaH₂PO₄ and 50 mM Na₂HPO₄.

-